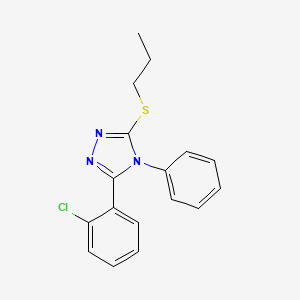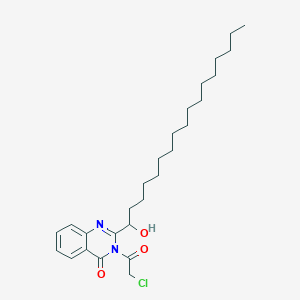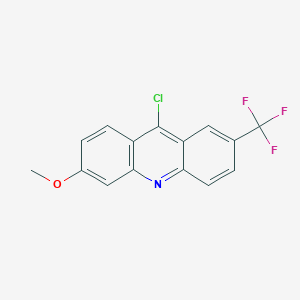
(Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate is an organic compound that combines the structural features of tetrahydrofuran and chromene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate typically involves the reaction of tetrahydrofuran derivatives with chromene carboxylates under specific conditions. One common method includes the esterification of chromene-3-carboxylic acid with (tetrahydrofuran-2-yl)methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of renewable raw materials and green chemistry principles can also be integrated into the production process to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: (Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the chromene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of chromene-3-carboxaldehyde or chromene-3-carboxylic acid.
Reduction: Formation of (tetrahydrofuran-2-yl)methyl chromene-3-carbinol.
Substitution: Various substituted chromene derivatives.
Applications De Recherche Scientifique
(Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a solvent in various chemical processes.
Mécanisme D'action
The mechanism of action of (Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate: Shares structural similarities with other chromene derivatives and tetrahydrofuran-based compounds.
2-Methyltetrahydrofuran: A related compound with similar solvent properties but different applications.
2,2,5,5-Tetramethyltetrahydrofuran: Another similar compound used as a non-polar solvent.
Uniqueness: (Tetrahydrofuran-2-yl)methyl 2H-chromene-3-carboxylate is unique due to its combined structural features of tetrahydrofuran and chromene, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H16O4 |
|---|---|
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
oxolan-2-ylmethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H16O4/c16-15(19-10-13-5-3-7-17-13)12-8-11-4-1-2-6-14(11)18-9-12/h1-2,4,6,8,13H,3,5,7,9-10H2 |
Clé InChI |
NNIQLGXKUUFLIT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B12921825.png)
![(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12921842.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate](/img/structure/B12921843.png)


![3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921870.png)

![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)

![2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-](/img/structure/B12921885.png)




